Morpholine, 4-(butoxymethyl)-
CAS No.: 5625-84-3
Cat. No.: VC19728834
Molecular Formula: C9H19NO2
Molecular Weight: 173.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5625-84-3 |
|---|---|
| Molecular Formula | C9H19NO2 |
| Molecular Weight | 173.25 g/mol |
| IUPAC Name | 4-(butoxymethyl)morpholine |
| Standard InChI | InChI=1S/C9H19NO2/c1-2-3-6-12-9-10-4-7-11-8-5-10/h2-9H2,1H3 |
| Standard InChI Key | APFXIUYBBXRHCO-UHFFFAOYSA-N |
| Canonical SMILES | CCCCOCN1CCOCC1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Morpholine, 4-(butoxymethyl)-, retains the core morpholine structure—a six-membered ring containing one nitrogen and one oxygen atom in a 1,4-relationship . The butoxymethyl group (-CH2-O-C4H9) is bonded to the nitrogen atom, introducing steric bulk and altering electronic properties. The ether oxygen in the substituent enhances hydrogen-bonding capacity, while the butyl chain increases hydrophobicity.
Key structural features include:
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Ring conformation: The morpholine ring adopts a chair-like conformation, minimizing torsional strain.
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Substituent orientation: The butoxymethyl group projects axially, influencing intermolecular interactions .
Physical Properties
While experimental data for 4-(butoxymethyl)morpholine are scarce, inferences can be made from analogous compounds:
The extended alkyl chain in 4-(butoxymethyl)morpholine significantly reduces water solubility compared to unsubstituted morpholine, as evidenced by the higher predicted LogP value .
Synthesis and Reaction Chemistry
Nucleophilic Alkylation
A common method for N-alkylation of morpholine involves reacting morpholine with alkyl halides. For 4-(butoxymethyl)morpholine, this could involve:
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Preparation of butoxymethyl chloride: Butanol is treated with formaldehyde and HCl gas to yield Cl-CH2-O-C4H9.
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Alkylation reaction:
Bases like K2CO3 or Et3N are typically used to scavenge HCl .
Microwave-Assisted Synthesis
Modern techniques, as demonstrated in the synthesis of related morpholine derivatives, employ microwave irradiation to accelerate reactions :
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Example protocol:
Reactivity Profile
The electron-withdrawing effect of the ether oxygen reduces the nucleophilicity of the nitrogen compared to morpholine (pKa ≈ 8.4 vs. 7.3 for 4-methylmorpholine) . This influences its participation in:
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Mannich reactions: Lower reactivity than unsubstituted morpholine due to steric hindrance.
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Complexation with metals: The ether oxygen can coordinate to Lewis acids like Zn²⁺ or Al³⁺, enabling catalytic applications .
Applications in Industrial and Pharmaceutical Contexts
Corrosion Inhibition
Morpholine derivatives are widely used in steam cycle systems for pH control . The butoxymethyl variant may offer advantages:
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Enhanced volatility matching: The longer alkyl chain could adjust volatility to better match high-temperature steam phases.
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Film formation: Hydrophobic butyl groups may facilitate protective monolayer formation on metal surfaces.
Pharmaceutical Intermediates
Morpholine rings are prevalent in bioactive molecules. The substituent in 4-(butoxymethyl)morpholine could serve as:
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A prodrug moiety: Enzymatic cleavage of the butoxymethyl group might enable controlled drug release.
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Solubility modifier: Balancing lipophilicity for blood-brain barrier penetration in CNS-targeted drugs .
Catalysis
In asymmetric synthesis, chiral morpholine derivatives act as ligands. The butoxymethyl group’s steric bulk could induce enantioselectivity in reactions like:
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Aldol additions: Tested in model reactions with benzaldehyde and cyclohexanone .
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Epoxidation: Potential use with oxone or peracid oxidants.
Comparative Analysis with Analogous Compounds
Structural and Functional Comparisons
Reactivity Trends
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Basicity: Piperidine > Morpholine > 4-Methylmorpholine > 4-(Butoxymethyl)morpholine
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Lipophilicity: 4-(Butoxymethyl)morpholine > 4-Methylmorpholine > Morpholine > Piperidine
Future Research Directions
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Synthetic Optimization:
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Develop continuous-flow processes to improve yield and purity.
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Explore biocatalytic methods using lipases or transaminases.
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Biological Screening:
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Evaluate antimicrobial activity against Gram-positive/negative strains.
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Assess cytotoxicity in human hepatocyte cell lines (e.g., HepG2).
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Material Science Applications:
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Test as a phase-transfer catalyst in biphasic reactions.
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Investigate use in ion-selective membranes for batteries.
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